molecular formula C10H17NO2S B13506783 Adamantane-1-sulfonamide

Adamantane-1-sulfonamide

Cat. No.: B13506783
M. Wt: 215.31 g/mol
InChI Key: FZMZGQMMYMAFEU-UHFFFAOYSA-N
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Description

Adamantane-1-sulfonamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane itself is known for its unique structural and physicochemical properties, which have made it a valuable scaffold in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: Adamantane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the adamantane core .

Mechanism of Action

The mechanism of action of adamantane-1-sulfonamide depends on its specific application. In medicinal chemistry, it often involves the inhibition of enzymes or receptors. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . The adamantane core enhances the compound’s ability to interact with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Uniqueness: Adamantane-1-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

adamantane-1-sulfonamide

InChI

InChI=1S/C10H17NO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13)

InChI Key

FZMZGQMMYMAFEU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)N

Origin of Product

United States

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